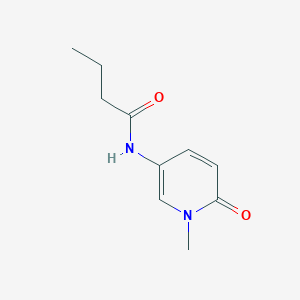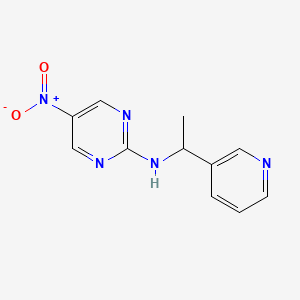
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as (2S)-2-amino-3-(3-oxocyclohex-1-enyl)propanoic acid or CHX-Amp. This compound has gained significant attention in the scientific community due to its potential use in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease. In addition, this compound has been shown to have potential as a treatment for cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, as well as potential as a treatment for cancer and neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The process of synthesizing this compound can be time-consuming and expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. One potential direction is the development of new drugs and therapeutic agents based on this compound. It has shown potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. Another potential direction is the synthesis of analogs of this compound. These analogs could be used to study the structure-activity relationship of this compound, which could lead to the development of more potent and selective therapeutic agents. Finally, future research could focus on the mechanism of action of this compound, which could provide insight into its potential use in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the final product. The process begins with the protection of the carboxylic acid group of the chiral auxiliary. The protected chiral auxiliary is then reacted with an aldehyde to form a chiral alcohol. The chiral alcohol is then converted into a chiral amine through the use of reagents such as sodium borohydride or lithium aluminum hydride. The chiral amine is then coupled with an alpha-keto acid to form this compound.
Aplicaciones Científicas De Investigación
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been the subject of several scientific research studies. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. It has been shown to have potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. In addition, this compound has been used in the development of new antibiotics and antiviral agents.
Propiedades
IUPAC Name |
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-2,7-8,12H,3-6H2,(H,11,13)(H,14,15)/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLULAMSTBMXSH-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)